molecular formula C18H13N5O3 B2620061 3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile CAS No. 1421530-79-1

3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2620061
CAS No.: 1421530-79-1
M. Wt: 347.334
InChI Key: OMCWOTVCMPWIGX-UHFFFAOYSA-N
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Description

3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 1,2,4-oxadiazole and azetidine rings, followed by their subsequent coupling with the benzonitrile moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can introduce various substituents, altering the compound’s properties.

Scientific Research Applications

3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole: Shares the oxadiazole and pyridine moieties.

    Azetidine-1-carbonyl derivatives: Similar azetidine ring structure.

    Benzonitrile derivatives: Contains the benzonitrile functional group.

Uniqueness

What sets 3-(3-(3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

3-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c19-8-11-3-1-4-12(7-11)18(25)23-9-13(10-23)17-21-15(22-26-17)14-5-2-6-20-16(14)24/h1-7,13H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWOTVCMPWIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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